2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene
Description
Contextual Significance of Halogenated Aromatic Systems in Contemporary Organic Synthesis
Halogenated aromatic hydrocarbons are chemical compounds that contain one or more halogen atoms—such as chlorine, bromine, fluorine, or iodine—and a benzene (B151609) ring. iloencyclopaedia.org These compounds are not merely inert molecular scaffolds; they are pivotal intermediates and building blocks in the synthesis of a vast array of complex organic molecules. mt.com Their utility stems from the unique electronic properties conferred by the halogen substituents, which can influence the reactivity of the aromatic ring and provide handles for further chemical transformations.
The presence of halogens on an aromatic ring facilitates a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) allows for selective, stepwise modifications of polyhalogenated aromatic systems. This regioselectivity is a key advantage in the total synthesis of natural products and the development of novel pharmaceutical agents.
Furthermore, halogen atoms can significantly modulate the biological activity of a molecule. researchgate.net The introduction of a halogen can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org Consequently, halogenated aromatic systems are frequently encountered in medicinal chemistry and agrochemical research, where the fine-tuning of molecular properties is crucial for efficacy and safety. Approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals are halogenated compounds. rsc.org
Structural Analysis and Nomenclature of 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene
The structure of 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene features a benzene ring substituted with three distinct groups: a bromine atom, a chlorine atom, and a cyclohexylmethyl group. The bromine and chlorine atoms are located on adjacent carbons (positions 2 and 1, respectively), creating an ortho-dihalogenated pattern. The cyclohexylmethyl group, which consists of a cyclohexane (B81311) ring attached to a methylene (B1212753) bridge, is situated at the para position relative to the chloro substituent (position 4).
The presence of two different halogen atoms ortho to each other, combined with the bulky, non-polar cyclohexylmethyl group, imparts a unique set of steric and electronic properties to the molecule. The differing reactivity of the C-Br and C-Cl bonds offers potential for regioselective functionalization in cross-coupling reactions.
Below is a data table summarizing the key structural and chemical properties of 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene.
| Property | Value |
| IUPAC Name | 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene |
| Molecular Formula | C13H16BrCl |
| Molecular Weight | 287.62 g/mol |
| Structure | A benzene ring with a bromine atom at position 2, a chlorine atom at position 1, and a cyclohexylmethyl group at position 4. |
| Key Features | Ortho-dihalogenated aromatic ring, presence of a bulky aliphatic substituent. |
Identification of Key Research Inquiries and Objectives concerning the Chemical Compound
The unique structural attributes of 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene make it a valuable tool for investigating several key areas of organic chemistry research. The primary research inquiries and objectives related to this compound are centered on its utility as a synthetic intermediate and as a scaffold for the development of new functional molecules.
One of the principal research objectives is to exploit the differential reactivity of the bromine and chlorine substituents in selective cross-coupling reactions. Due to the generally higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed couplings, it is possible to selectively introduce a new substituent at the 2-position while leaving the chlorine atom at the 1-position intact for a subsequent transformation. This allows for the stepwise and controlled synthesis of complex, highly substituted aromatic compounds that would be difficult to prepare by other means.
Another area of research interest lies in its use as a building block for the synthesis of novel pharmaceutical and agrochemical candidates. For instance, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, serves as an intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. google.comgoogle.com The cyclohexylmethyl group in 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene provides a lipophilic moiety that can be explored for its influence on the biological activity of derivative compounds. Research in this area would focus on synthesizing a library of derivatives by modifying the aromatic ring through the halogen atoms and evaluating their potential as therapeutic agents or pesticides.
Furthermore, this compound can be used in material science research. The rigid aromatic core combined with the flexible cyclohexylmethyl group could be incorporated into polymers or liquid crystals to study the impact of this specific substitution pattern on the material's properties, such as thermal stability, solubility, and self-assembly characteristics.
Properties
IUPAC Name |
2-bromo-1-chloro-4-(cyclohexylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrCl/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJQVVMPCRFDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Transformations Involving 2 Bromo 1 Chloro 4 Cyclohexylmethyl Benzene
Elucidation of Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) derivatives. masterorganicchemistry.commsu.edu For 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene, the outcome of such reactions is dictated by the directing effects of the existing substituents on the aromatic ring. The substituents are a bromine atom, a chlorine atom, and a cyclohexylmethyl group.
Both bromine and chlorine are halogens, which are known to be ortho-, para-directing yet deactivating groups due to the interplay of their inductive and resonance effects. The cyclohexylmethyl group, being an alkyl group, is an ortho-, para-director and is activating.
The positions on the benzene ring are numbered starting from the carbon bearing the chloro group as 1, the bromo-substituted carbon as 2, and the cyclohexylmethyl-substituted carbon as 4. This leaves positions 3, 5, and 6 available for substitution.
Position 3: Ortho to both the chloro and cyclohexylmethyl groups, and meta to the bromo group.
Position 5: Meta to both the chloro and bromo groups, and ortho to the cyclohexylmethyl group.
Position 6: Ortho to the chloro group, and meta to both the bromo and cyclohexylmethyl groups.
Given that the alkyl group is activating and the halogens are deactivating, the cyclohexylmethyl group will be the dominant director. Therefore, electrophilic attack is most likely to occur at the positions ortho to it, which are positions 3 and 5. Steric hindrance from the bulky cyclohexylmethyl group and the adjacent chloro and bromo groups might influence the regioselectivity between these two positions. A plausible mechanism for an EAS reaction, such as bromination, would involve the generation of a strong electrophile (e.g., Br⁺ from Br₂ and FeBr₃) which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. msu.eduyoutube.com Subsequent deprotonation by a weak base regenerates the aromaticity, yielding the substituted product.
The directing effects of the substituents can be summarized as follows:
| Substituent | Position | Type | Directing Effect |
| -Cl | 1 | Halogen | Deactivating |
| -Br | 2 | Halogen | Deactivating |
| -CH₂-c-C₆H₁₁ | 4 | Alkyl | Activating |
Catalytic Cycles and Ligand Effects in Cross-Coupling Reactions
Aryl halides are common substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene, the difference in reactivity between the C-Br and C-Cl bonds could allow for selective cross-coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle.
The generally accepted catalytic cycle for a Suzuki coupling, for instance, involves three main steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-Br bond) to form a Pd(II) complex.
Transmetalation: A base activates the organoboron reagent, which then transfers its organic group to the palladium complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency and selectivity of the reaction. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, are often employed to enhance the rate of oxidative addition and reductive elimination. nih.gov The electronic and steric properties of the ligand can influence which aryl-halide bond reacts, potentially allowing for selective functionalization of the bromine position over the chlorine position.
A hypothetical Suzuki coupling reaction is presented below:
| Reactant | Coupling Partner | Catalyst | Ligand | Base | Product |
| 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 2-(Aryl)-1-chloro-4-(cyclohexylmethyl)benzene |
Radical-Mediated Reactions and their Selectivity
While less common for simple aryl halides compared to EAS or cross-coupling, radical-mediated reactions can occur under specific conditions, such as in the presence of radical initiators (e.g., AIBN) or upon photochemical or thermal induction. For 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene, a potential radical reaction could involve the homolytic cleavage of the C-Br or C-Cl bond, with the C-Br bond being weaker and thus more likely to cleave.
Another possibility is radical substitution on the cyclohexylmethyl group, particularly at the benzylic position, which is stabilized by the adjacent aromatic ring. For example, benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation could selectively introduce a bromine atom at the carbon adjacent to the benzene ring.
The selectivity of these reactions would depend on the relative stability of the potential radical intermediates. The aryl radical formed by C-Br cleavage would be relatively unstable. In contrast, the benzylic radical on the cyclohexylmethyl group would be resonance-stabilized and therefore more readily formed.
Kinetic and Thermodynamic Analysis of Reaction Pathways
A quantitative understanding of the reaction pathways of 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene would require detailed kinetic and thermodynamic studies.
Kinetic Analysis: This would involve measuring reaction rates under various conditions (temperature, concentration of reactants and catalysts) to determine the rate law and activation parameters (activation energy, pre-exponential factor). For instance, in a cross-coupling reaction, kinetic studies could help elucidate the rate-determining step, which is often the oxidative addition.
Thermodynamic Analysis: This would focus on the relative energies of reactants, intermediates, transition states, and products. Computational chemistry methods, such as Density Functional Theory (DFT), are often used to model these energy landscapes. Such calculations could predict the most favorable reaction pathway and the regioselectivity of, for example, an electrophilic aromatic substitution reaction by comparing the stabilities of the different possible sigma complex intermediates.
Without specific experimental or computational data for 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene, any analysis remains qualitative and based on general principles of physical organic chemistry.
Computational and Theoretical Chemistry Studies of 2 Bromo 1 Chloro 4 Cyclohexylmethyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene, DFT would be a powerful tool to elucidate its electronic structure.
Molecular Orbital Analysis and Charge Distribution
A molecular orbital (MO) analysis would reveal the distribution and energy levels of the electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability.
Furthermore, calculations of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how the molecule would interact with other chemical species.
Prediction of Reactivity Descriptors (e.g., Fukui Functions)
Reactivity descriptors derived from DFT, such as Fukui functions, would provide quantitative predictions of the most likely sites for electrophilic, nucleophilic, and radical attack. By analyzing the changes in electron density, these functions can pinpoint specific atoms within the 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene structure that are most susceptible to chemical reactions.
Conformational Analysis and Energy Landscapes of the Cyclohexylmethyl Moiety
The cyclohexylmethyl group introduces significant conformational flexibility to the molecule. A thorough conformational analysis would be required to identify the most stable geometric arrangements (conformers) of this moiety. By calculating the potential energy surface, researchers could map the energy landscapes and determine the relative energies of different chair, boat, and twist-boat conformations of the cyclohexane (B81311) ring, as well as the rotational barriers around the bond connecting the cyclohexyl and methyl groups.
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters. For 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene, theoretical calculations could provide:
NMR Spectra: Predictions of ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation and confirmation of the molecule.
IR Spectra: Calculation of the vibrational frequencies would result in a theoretical infrared (IR) spectrum, allowing for the assignment of characteristic vibrational modes.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling could be used to investigate potential reaction pathways involving 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This would provide valuable insights into the kinetics and mechanisms of reactions such as nucleophilic aromatic substitution or reactions involving the cyclohexylmethyl side chain.
Solvation Effects in Computational Studies of the Chemical Compound
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic structure, conformational stability, and spectroscopic properties of 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene. These studies are crucial for understanding the behavior of the compound in a solution, which is more representative of real-world chemical processes.
Chemical Reactivity and Synthetic Transformations of 2 Bromo 1 Chloro 4 Cyclohexylmethyl Benzene
Functionalization via Cross-Coupling Reactions at Halogenated Positions
The primary sites for synthetic modification on the aromatic core of 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene are the carbon-bromine and carbon-chlorine bonds. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at these positions. The differing bond strengths of C-Br and C-Cl (with the C-Br bond being weaker and generally more reactive) allow for selective reactions. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl. libretexts.org This inherent difference in reactivity is the foundation for the regioselective functionalization of this molecule.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. nih.gov In the case of 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene, the reaction can be tuned to selectively target the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. acs.org This chemoselectivity allows for the stepwise introduction of different aryl or alkyl groups.
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to activate the boronic acid or ester. libretexts.org By carefully selecting the catalyst system and reaction conditions, the arylation or alkylation can be directed to the bromine-bearing carbon. For instance, coupling with an arylboronic acid (Ar-B(OH)₂) would yield a 2-aryl-1-chloro-4-(cyclohexylmethyl)benzene derivative. Similarly, using an alkylboronic acid would introduce an alkyl group at this position. The general success of Suzuki-Miyaura couplings with aryl chlorides, though more challenging, is also possible with specialized catalyst systems, allowing for subsequent reaction at the chloro position. acs.orgresearchgate.net
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene
| Entry | Boronic Acid/Ester | Expected Major Product |
|---|---|---|
| 1 | Phenylboronic acid | 2-Chloro-4-(cyclohexylmethyl)-1,1'-biphenyl |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4'-(methoxy)-4-(cyclohexylmethyl)-1,1'-biphenyl |
| 3 | Methylboronic acid | 1-Chloro-4-(cyclohexylmethyl)-2-methylbenzene |
Beyond arylation and alkylation, other cross-coupling reactions can be employed to introduce unsaturation at the halogenated positions. The Heck reaction, for example, facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov Applying this to 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene, a regioselective Heck coupling would likely occur at the C-Br bond to yield a styrenyl-type derivative.
For the introduction of alkynyl groups, the Sonogashira coupling is the premier method, involving the reaction of a terminal alkyne with an aryl halide in the presence of palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org This reaction would also be expected to proceed selectively at the more reactive C-Br bond, affording a 2-alkynyl-1-chloro-4-(cyclohexylmethyl)benzene. The resulting internal alkyne is a versatile functional group for further synthetic manipulations. Other cross-coupling reactions such as the Stille coupling, which utilizes organotin reagents, can also be employed for the introduction of a wide variety of organic moieties. libretexts.orgwikipedia.org
Derivatization of the Cyclohexylmethyl Side Chain
The cyclohexylmethyl side chain provides an alternative site for functionalization, distinct from the aromatic ring. The benzylic carbon (the CH₂ group attached to the benzene (B151609) ring) is particularly reactive. Radical halogenation, for instance using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a bromine atom at the benzylic position. orgoreview.com This benzylic bromide is then a versatile handle for nucleophilic substitution reactions.
Oxidation of the side chain is another important transformation. Strong oxidizing agents like potassium permanganate (B83412) can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid. libretexts.org Milder oxidation conditions could potentially lead to the formation of an alcohol or a ketone at the benzylic position. The cyclohexane (B81311) ring itself can also be a site for derivatization, such as through free-radical halogenation, although this is generally less selective than reactions at the benzylic position. libretexts.org
Preparation of Advanced Poly-substituted Aromatic Scaffolds
The ability to selectively functionalize 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene at multiple positions makes it a valuable starting material for the synthesis of complex, poly-substituted aromatic compounds. fiveable.melibretexts.org A common strategy involves a stepwise approach, first targeting the more reactive C-Br bond, followed by a reaction at the C-Cl bond. For example, a Suzuki-Miyaura coupling at the C-Br position could be followed by a Sonogashira coupling at the C-Cl position, resulting in a diaryl-alkyne scaffold. Further derivatization of the cyclohexylmethyl side chain would add another layer of complexity. This sequential functionalization allows for the construction of highly tailored molecular architectures.
Table 2: Exemplary Sequential Functionalization Strategy
| Step | Reaction | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, base | 2-Chloro-4-(cyclohexylmethyl)-1,1'-biphenyl |
| 2 | Sonogashira Coupling | Phenylacetylene, Pd/Cu catalysts, base | 4-(Cyclohexylmethyl)-2-(phenylethynyl)-1,1'-biphenyl |
Regioselective Modifications and Chemo-selectivity Studies
The study of regioselective and chemoselective reactions is crucial for the efficient use of dihalogenated substrates like 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene. The key to selectivity in cross-coupling reactions lies in the relative rates of oxidative addition of the palladium catalyst to the C-Br versus the C-Cl bond. nih.gov By fine-tuning reaction parameters such as the choice of palladium catalyst, ligand, base, and solvent, the selectivity for reaction at one site over the other can be enhanced. rsc.orgresearchgate.net
For example, certain bulky, electron-rich phosphine ligands are known to promote the oxidative addition to the less reactive C-Cl bond, potentially enabling a reversal of the "normal" selectivity. acs.org The presence of the cyclohexylmethyl group, being an electron-donating alkyl group, can also influence the electronic properties of the aromatic ring and thus the reactivity of the halogen substituents. msu.edu Systematic studies varying the reaction conditions would be necessary to fully map the chemoselectivity profile of this molecule and unlock its full potential as a building block in organic synthesis.
Research Applications of 2 Bromo 1 Chloro 4 Cyclohexylmethyl Benzene As a Synthetic Intermediate and in Materials Science Research
Utility as a Versatile Building Block in Complex Organic Synthesis
The strategic placement of two different halogen atoms—bromine and chlorine—on the aromatic ring of 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene makes it a potentially valuable intermediate in complex organic synthesis. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility. In many catalytic systems, particularly palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization, where the bromine atom can be replaced via reactions like Suzuki, Stille, or Heck couplings, while the chlorine atom remains intact for subsequent transformations.
This stepwise functionalization is a powerful strategy for the convergent synthesis of complex molecules, allowing for the controlled introduction of different substituents onto the aromatic core. While specific examples detailing the use of 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene in the total synthesis of natural products or pharmaceuticals are not widely reported in peer-reviewed literature, its structural motifs are present in molecules of medicinal interest. For instance, related compounds such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene serve as key intermediates in the synthesis of Dapagliflozin, a medication used for the treatment of type 2 diabetes. wikipedia.orgorgsyn.org This highlights the industrial relevance of the bromo-chloro-benzene substitution pattern, suggesting that 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene could serve as a valuable building block for analogous complex targets where a cyclohexylmethyl moiety is desired.
Potential in the Development of Organic Electronic Materials and Polymers
Halogenated aromatic compounds are of growing interest in the field of materials science, particularly for the development of organic electronic materials. The introduction of halogen atoms onto an aromatic core can significantly influence the electronic properties of the resulting molecule, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This tuning of electronic properties is critical for designing materials for applications like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). orgsyn.orgchemsrc.com
Halogenation can also impact the solid-state packing of molecules, which is a crucial determinant of charge transport efficiency in organic semiconductors. libretexts.org While direct research on the application of 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene in this area is limited, its structure offers several features of potential interest. The polyhalogenated ring can be used to lower the HOMO and LUMO energy levels, potentially increasing the material's stability and altering its charge-carrying capabilities. The bulky, non-polar cyclohexylmethyl group could influence solubility—a key factor for solution-processable organic electronics—and affect the intermolecular interactions that govern crystal packing. The potential for selective functionalization at the bromine and chlorine positions further allows for the synthesis of more complex, conjugated structures or polymers with tailored optoelectronic properties.
Precursor for Advanced Chemical Reagents and Catalytic Ligands
Aryl halides are fundamental precursors for the generation of a wide array of chemical reagents. 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene can be readily converted into various organometallic reagents. For example, through reaction with magnesium metal, a Grignard reagent can be selectively formed at the more reactive C-Br bond. This resulting organomagnesium species is a powerful nucleophile for forming new carbon-carbon bonds with a variety of electrophiles, such as aldehydes, ketones, and esters.
Furthermore, the dihalogenated structure is an ideal starting point for the synthesis of specialized ligands used in catalysis. Through sequential cross-coupling reactions, complex molecular architectures, such as bidentate phosphine (B1218219) ligands, can be constructed. For instance, a first coupling reaction at the bromine position followed by a second coupling at the chlorine position could be used to introduce two different coordinating groups onto the benzene (B151609) ring. Such ligands are highly valuable in transition-metal catalysis, where the electronic and steric properties of the ligand framework can be precisely tuned to control the activity and selectivity of the catalyst. While specific ligands derived from this particular compound are not documented in major publications, the synthetic pathways to create them are well-established in organic chemistry.
Role in Fundamental Research on Structure-Reactivity Relationships in Polyhalogenated Aromatics
The study of structure-reactivity relationships provides the fundamental knowledge needed to predict and control chemical reactions. Polyhalogenated aromatic compounds like 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene are excellent substrates for such studies. The interplay of several factors governs the reactivity of its aromatic ring and the halogen substituents.
In the context of cross-coupling reactions, the difference in bond strength and reactivity between C-Br and C-Cl is a key area of investigation. Understanding the precise conditions (catalyst, ligand, temperature) required to achieve selective reaction at one site over the other provides valuable data for synthetic chemists. Studying how the bulky cyclohexylmethyl group sterically hinders reactions at adjacent positions can also offer insights into the design of selective chemical transformations.
Environmental Behavior and Academic Degradation Studies of Halogenated Aromatics Including Structural Analogues
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis) in Model Systems
Abiotic degradation processes, such as photolysis and hydrolysis, are crucial in determining the environmental persistence of halogenated aromatic compounds.
Photolysis:
Photolysis, or the degradation of a compound by light, is a significant abiotic pathway for many aromatic hydrocarbons. nih.gov For halogenated benzenes, ultraviolet (UV) irradiation can lead to the cleavage of the carbon-halogen bond. researchgate.netjustobjects.nl The rate and products of photolysis are influenced by the type and position of the halogen atoms and the presence of other substituents on the aromatic ring.
In studies of chlorobenzene (B131634) derivatives, UV irradiation in benzene (B151609) has been shown to result in the formation of corresponding biphenyls and, in some cases, products of reductive dechlorination. justobjects.nl For compounds with multiple different halogens, such as p-bromochlorobenzene, there is a selective replacement of the heavier halogen (bromine). justobjects.nl This suggests that for 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene, the carbon-bromine bond would be more susceptible to photolytic cleavage than the carbon-chlorine bond. The presence of the cyclohexylmethyl group, an alkyl substituent, may also influence the rate of photolysis, though specific data on this interaction is limited. The energy of the light source and the medium (e.g., water, soil) also play a critical role in the photolytic fate of these compounds. nih.gov
Hydrolysis:
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of halogenated aromatic compounds to hydrolysis is generally low under typical environmental conditions. The carbon-halogen bond in aryl halides is stronger than in alkyl halides, making them more resistant to hydrolysis.
However, the rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of other functional groups on the aromatic ring. rsc.org For substituted phenyl benzoates, the rate of alkaline hydrolysis is affected by the nature and position of the substituent. rsc.org While specific hydrolysis rate constants for 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene are not available, it is expected to be a slow process. The table below summarizes hydrolysis information for related compounds.
This interactive table provides data on the hydrolysis of compounds structurally related to 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene. Due to the lack of specific data for the target compound, this information on its analogues offers insights into its likely environmental behavior. The table includes details on the compound, the conditions under which hydrolysis was studied, and the observed outcomes, such as reaction rates and products.
| Compound Class | Key Findings from Analogue Studies | Influencing Factors | Anticipated Behavior of Target Compound |
|---|---|---|---|
| Halogenated Benzenes | Generally slow hydrolysis rates under neutral pH conditions. Rates can increase under extreme pH or high temperatures. | pH, Temperature, Presence of activating/deactivating groups. | Likely to be resistant to hydrolysis under typical environmental conditions. |
| Brominated Aromatic Compounds | The C-Br bond is generally weaker than the C-Cl bond, potentially leading to slightly faster hydrolysis, though still slow for aryl halides. | Nature of the aromatic ring and other substituents. | The bromine atom may be the initial site of any slow hydrolytic activity. |
| Chlorinated Aromatic Compounds | Highly resistant to hydrolysis due to the strong C-Cl bond on an aromatic ring. | Number and position of chlorine atoms. | The chlorine atom is expected to be very stable against hydrolysis. |
| Alkyl-substituted Halogenated Aromatics | Alkyl groups can have electronic effects on the aromatic ring, but a significant increase in hydrolysis rate is not generally observed. | Size and position of the alkyl group. | The cyclohexylmethyl group is unlikely to significantly promote hydrolysis. |
Microbial Transformation and Biodegradation Mechanisms in Environmental Research
Microbial degradation is a primary mechanism for the removal of many organic pollutants from the environment. nih.govbohrium.comnih.govmahidol.ac.thelsevierpure.com The biodegradation of halogenated aromatic compounds has been extensively studied, revealing a variety of enzymatic pathways. nih.govbohrium.comnih.govmahidol.ac.thelsevierpure.com
The biodegradation of these compounds typically involves a series of steps, often categorized as upper, middle, and lower metabolic pathways. nih.govbohrium.comnih.govmahidol.ac.thelsevierpure.com The initial and most challenging step is often the dehalogenation of the aromatic ring. nih.govbohrium.comnih.govmahidol.ac.thelsevierpure.com This can occur through several mechanisms:
Reductive dehalogenation: This process, which occurs under anaerobic conditions, involves the replacement of a halogen atom with a hydrogen atom.
Oxidative dehalogenation: Under aerobic conditions, monooxygenase or dioxygenase enzymes can incorporate oxygen into the aromatic ring, leading to the removal of the halogen substituent. nih.gov For instance, the degradation of chlorobenzene by some bacteria is initiated by a dioxygenase that adds two hydroxyl groups to the ring. nih.gov
Hydrolytic dehalogenation: In some cases, a halogen atom can be replaced by a hydroxyl group through the action of a hydrolase enzyme.
For a compound like 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene, the presence of two different halogens and an alkyl group would likely result in a complex biodegradation pathway. The cyclohexylmethyl group might be targeted by microbial enzymes, potentially leading to side-chain oxidation as an initial step. The degradation of the halogenated aromatic ring would likely follow pathways observed for chlorotoluenes and other halogenated benzenes. nih.gov
The table below summarizes common microbial degradation pathways for structural analogues.
This interactive table summarizes the microbial degradation pathways for compounds that are structurally similar to 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene. Given the absence of direct research on the target compound, this information on its analogues is crucial for predicting its potential biodegradation. The table outlines the class of compound, the typical microbial degradation mechanisms observed in research, the key enzymes involved, and the likely initial steps in the degradation of the target compound based on these analogues.
| Compound Class | Degradation Mechanism | Key Enzymes | Likely Initial Step for Target Compound |
|---|---|---|---|
| Halogenated Benzenes | Aerobic: Dioxygenation followed by dearomatization. Anaerobic: Reductive dehalogenation. | Dioxygenases, Reductive dehalogenases. | Dioxygenation of the aromatic ring or reductive removal of Br or Cl. |
| Halogenated Toluenes | Oxidation of the methyl group or dioxygenation of the aromatic ring. | Toluene monooxygenases, Toluene dioxygenases. | Oxidation of the cyclohexylmethyl side chain or ring dioxygenation. |
| Alkyl-substituted Aromatics | Side-chain oxidation or ring hydroxylation. | Monooxygenases, Dioxygenases. | Oxidation of the cyclohexyl or methyl part of the side chain. |
Fate and Transport Studies in Controlled Laboratory Environments
The fate and transport of a chemical in the environment are governed by its physical and chemical properties and its interactions with soil, water, and air. service.gov.uknih.govnih.govresearchgate.netitrcweb.org For halogenated aromatic compounds, which are often hydrophobic, sorption to soil and sediment organic matter is a key process. service.gov.uknih.gov
Laboratory studies, such as soil column and batch equilibrium experiments, are used to determine key parameters that predict environmental transport:
Soil-water partition coefficient (Kd): This measures the extent to which a compound will be adsorbed to soil from the water phase.
Organic carbon-water (B12546825) partition coefficient (Koc): This normalizes the sorption to the organic carbon content of the soil, providing a more universal measure of a compound's tendency to sorb.
Volatility: The tendency of a compound to move from soil or water into the air is described by its vapor pressure and Henry's Law constant. nih.gov
For a compound like 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene, its relatively high molecular weight and the presence of the cyclohexylmethyl group would suggest a low water solubility and a high affinity for organic matter. This would lead to strong sorption to soil and sediment, limiting its mobility in groundwater. service.gov.uk However, volatilization from the soil surface could be a potential transport pathway, although likely a slow one. nih.gov The persistence of the compound in the soil would be determined by the rates of the degradation processes discussed in the previous sections. nih.gov
Methodologies for Assessing Environmental Persistence and Transformation Products in Research
Assessing the environmental persistence of a compound and identifying its transformation products requires a combination of laboratory simulation studies and advanced analytical techniques. nih.govresearchgate.netmdpi.com
Persistence Assessment:
Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the biodegradability of chemicals. These tests range from screening tests for ready biodegradability to more complex simulation studies that mimic environmental compartments like soil, water, and sediment. The persistence of a compound is often characterized by its degradation half-life (DT50) in these systems.
Identification of Transformation Products:
Identifying the products of abiotic and biotic degradation is crucial for a complete environmental risk assessment, as these products can sometimes be more toxic or persistent than the parent compound. nih.gov The primary analytical techniques used for this purpose are chromatography coupled with mass spectrometry:
Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for the analysis of volatile and semi-volatile organic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is used for the analysis of more polar and non-volatile transformation products. nih.gov
High-resolution mass spectrometry (HRMS) is increasingly used to identify unknown transformation products by providing accurate mass measurements that can be used to determine their elemental composition. nih.gov The use of radiolabeled parent compounds (e.g., with ¹⁴C) in laboratory studies allows for the tracking of all transformation products, ensuring a complete mass balance.
The table below details the analytical methods used for studying halogenated aromatic compounds.
This interactive table details the analytical methodologies commonly employed in research to assess the environmental persistence and identify the transformation products of halogenated aromatic compounds, which are structural analogues of 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene. Since no specific analytical methods for the target compound are documented, this table provides an overview of the techniques used for similar substances, which would be applicable for its study. The table covers the analytical technique, its primary application in environmental studies, and the type of information it provides.
| Analytical Technique | Primary Application | Information Provided |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile parent compounds and transformation products. | Molecular weight and fragmentation patterns for structural elucidation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of polar and non-volatile transformation products. | Molecular weight and structural information for compounds not amenable to GC. |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown transformation products. | Accurate mass measurements for determining elemental composition. |
| Radiolabeling (e.g., ¹⁴C) Studies | Tracking the fate of a compound and its transformation products in simulation studies. | Complete mass balance and quantification of all degradation products, including bound residues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of isolated transformation products. | Detailed information on the chemical structure of molecules. |
Analytical Method Development for Detection and Quantification of 2 Bromo 1 Chloro 4 Cyclohexylmethyl Benzene in Research Samples
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are central to the analysis of organic compounds, offering high-resolution separation of complex mixtures. For a non-polar compound like 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly suitable.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The optimization of a GC-MS method for 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene would involve careful selection of the column, temperature programming, and mass spectrometric conditions to achieve optimal separation and sensitivity.
A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a suitable choice due to the non-polar nature of the analyte. Temperature programming is crucial for achieving good chromatographic resolution, especially when analyzing samples that may contain other components with a wide range of boiling points. A typical temperature program would start at a lower temperature to allow for the elution of more volatile compounds, followed by a gradual ramp to a higher temperature to elute the target analyte and other less volatile components.
The mass spectrometer operating in electron ionization (EI) mode would provide characteristic fragmentation patterns for 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in a distinctive isotopic pattern in the mass spectrum of the molecular ion and any halogen-containing fragments, aiding in its positive identification. For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Interactive Data Table: Illustrative GC-MS Method Parameters for 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene Analysis
| Parameter | Suggested Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl/95% dimethylpolysiloxane | Provides good separation for non-polar to semi-polar compounds. |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert carrier gas, provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | Separates compounds with a range of boiling points effectively. phenomenex.comalwsci.comchromatographyonline.com |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) | Full scan provides complete mass spectra, while SIM increases sensitivity. |
| SIM Ions (Hypothetical) | m/z [M]+, [M-C6H11]+, [M-Br]+, [M-Cl]+ | Specific ions for the target analyte would be determined from its mass spectrum. |
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene, a reversed-phase HPLC method would be appropriate.
A C18 or C8 stationary phase would be effective for retaining the non-polar analyte. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An isocratic elution with a high percentage of organic solvent might be sufficient, but a gradient elution, where the proportion of the organic solvent is increased over time, could provide better separation from other matrix components.
Detection can be achieved using a UV-Vis detector, as the benzene (B151609) ring in the molecule is expected to absorb UV light. A Photodiode Array (PDA) detector would be particularly advantageous as it can acquire the full UV-Vis spectrum of the eluting peaks. researchgate.netscioninstruments.comctlatesting.comwisdomlib.orglabcompare.com This provides valuable information for peak identification and purity assessment by comparing the acquired spectrum with that of a reference standard.
Interactive Data Table: Illustrative HPLC-PDA Method Parameters for 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene Analysis
| Parameter | Suggested Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size | Standard reversed-phase column for non-polar compounds. pharmaknowledgeforum.comchromatographyonline.com |
| Mobile Phase | A: Water, B: Acetonitrile | Common solvents for reversed-phase chromatography. phenomenex.com |
| Elution Mode | Gradient: 70% B to 95% B over 15 minutes | Provides efficient elution and separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
| Detection | Photodiode Array (PDA) | Allows for spectral confirmation and purity assessment. researchgate.netscioninstruments.comctlatesting.comwisdomlib.orglabcompare.com |
| Wavelength Range | 200-400 nm | Covers the expected UV absorbance range for aromatic compounds. |
| Monitoring Wavelength | ~220 nm (Hypothetical, to be determined by UV scan) | Wavelength of maximum absorbance for the analyte. |
Electrochemical Methods for Quantitative Analysis
Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of certain organic compounds. Techniques such as voltammetry could potentially be developed for the analysis of 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene. The presence of reducible halogen atoms on the aromatic ring suggests that reductive electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry at a suitable working electrode (e.g., a hanging mercury drop electrode or a glassy carbon electrode), could be explored. The reduction potential would be characteristic of the compound, and the peak current would be proportional to its concentration. The development of such a method would require a systematic investigation of supporting electrolytes, pH, and potential scan parameters to optimize the signal. While highly sensitive, electrochemical methods may be more susceptible to matrix interferences compared to chromatographic techniques, necessitating robust sample preparation.
Development of Sample Preparation Protocols for Diverse Research Matrices
The choice of sample preparation protocol is critical and depends on the nature of the research matrix (e.g., water, soil, biological tissues). The goal is to extract the analyte of interest efficiently, remove interfering substances, and concentrate the analyte to a level suitable for the chosen analytical instrument.
For water samples , liquid-liquid extraction (LLE) with a non-polar organic solvent like hexane (B92381) or dichloromethane (B109758) would be a suitable approach. tandfonline.comepa.govresearchgate.netresearchgate.net Alternatively, solid-phase extraction (SPE) using a C18 or other non-polar sorbent could be employed to concentrate the analyte and remove polar interferences. nih.govmdpi.comuwyo.eduraykolgroup.com
For soil or sediment samples , a solvent extraction method, such as Soxhlet extraction or pressurized liquid extraction (PLE), with a suitable organic solvent would be necessary to extract the analyte from the solid matrix. The resulting extract would likely require a clean-up step, for example, by passing it through a silica (B1680970) or Florisil column, to remove co-extracted interfering compounds before analysis.
For biological matrices , a more rigorous sample preparation protocol is typically required. This could involve initial homogenization, followed by protein precipitation and then LLE or SPE to isolate the analyte from the complex biological matrix.
Validation of Analytical Procedures for Research Reproducibility and Accuracy
Method validation is a crucial step to ensure that the developed analytical procedure is suitable for its intended purpose and provides reliable and reproducible results. validationtechservices.comgmp-compliance.orgeurachem.orgfda.goveuchems.euich.orgpropharmagroup.comfda.govloesungsfabrik.deeurachem.orgich.orggmp-compliance.orggmp-compliance.organses.fraafco.org The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). gmp-compliance.orgich.orgfda.govloesungsfabrik.deich.org Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples and spiked samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards over a defined concentration range and performing a linear regression analysis.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Interactive Data Table: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria for Research |
| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 |
| Accuracy (% Recovery) | Percentage of analyte recovered from a spiked matrix | 80-120% |
| Precision (% RSD) | Relative Standard Deviation of replicate measurements | < 15% |
| LOD | Signal-to-Noise Ratio | ~3:1 |
| LOQ | Signal-to-Noise Ratio | ~10:1 |
| Robustness | Insignificant changes in results with small variations in method parameters | Consistent results |
Future Research Directions and Emerging Paradigms in the Study of Complex Halogenated Arenes
Exploration of Novel Catalytic Systems for Sustainable Functionalization
The functionalization of aryl halides is a cornerstone of modern organic chemistry, traditionally dominated by palladium-catalyzed cross-coupling reactions. However, the future of this field lies in the development of novel catalytic systems that are more sustainable, cost-effective, and versatile.
Research Findings: Recent research has focused on moving beyond palladium to more earth-abundant and less toxic metals like copper and nickel. For instance, improved copper-based catalyst systems, utilizing ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline, have shown high efficiency in the cross-coupling of aryl halides with alcohols under milder conditions and with lower catalyst loadings. researchgate.net Another innovative approach is the use of dual-catalytic systems, such as a nickel and photoredox combination, for the direct functionalization of C-H bonds with aryl halides, offering new pathways for creating complex molecules like benzylic amines. researchgate.net
Furthermore, the development of bimetallic palladium-copper (Pd-Cu) nanocatalysts in aqueous micellar technology represents a significant step towards greener chemistry. novartis.com This system facilitates C-N cross-coupling of aryl halides while avoiding common side reactions like hydrodehalogenation, even when using water as the solvent. novartis.comtandfonline.com The exploration of such novel catalytic systems will be crucial for the selective functionalization of complex molecules like 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene, where the differential reactivity of the bromine and chlorine atoms can be exploited. For example, a catalyst could be designed to selectively activate the C-Br bond over the C-Cl bond, or vice versa, allowing for sequential and controlled modifications.
| Catalytic System | Key Features | Potential Application for 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene | Reference |
|---|---|---|---|
| Improved Cu-based catalysts (e.g., with Me4Phen ligand) | Reduced catalyst loading, milder reaction conditions, avoids excessive use of coupling partners. | Selective etherification at either the bromo or chloro position. | researchgate.net |
| Ni/Photoredox Dual Catalysis | Direct C-H, C-X coupling, uses inexpensive starting materials. | Coupling with substrates containing activated C-H bonds. | researchgate.net |
| Bimetallic Pd-Cu Nanocatalysts in Micelles | Aqueous solvent, avoids hydrodehalogenation, high functional group tolerance. | Sustainable amination reactions for the synthesis of derivatives. | novartis.com |
| Iridium-catalyzed Borylation/Copper-mediated Halogenation | Enables meta-selective halogenation of 1,3-disubstituted arenes. | Introduction of additional functional groups at specific positions. | organic-chemistry.org |
Integration with Flow Chemistry and Automated Synthesis Technologies
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is a paradigm shift in chemical manufacturing. These technologies offer enhanced safety, reproducibility, and scalability, making them particularly suitable for handling hazardous reagents and optimizing complex reaction sequences. scispace.comresearchgate.net
Research Findings: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in batch reactors. syrris.com This is especially beneficial for highly exothermic and fast halogenation reactions, where the high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, thus preventing runaway reactions and improving selectivity. scispace.comresearchgate.netrsc.org For a molecule like 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene, a flow synthesis approach could be employed for its preparation, potentially starting from 4-(cyclohexylmethyl)benzene and performing sequential, controlled halogenations in a continuous manner.
Automated synthesis platforms, often integrated with flow chemistry systems, are becoming increasingly vital for rapid compound library generation and reaction optimization. syrris.com These systems can perform multiple experiments with varying parameters in a continuous process, accelerating the discovery of optimal conditions for the functionalization of complex halogenated arenes. syrris.com The coupling of automated synthesis with artificial intelligence and machine learning algorithms is poised to further revolutionize the design and synthesis of novel molecules. syrris.com
| Parameter | Batch Synthesis | Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Higher risk with hazardous reagents and exothermic reactions. | Enhanced safety due to small reaction volumes and efficient heat control. | researchgate.netrsc.org |
| Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters. | syrris.comsyncrest.com |
| Scalability | Scaling up can be challenging and require re-optimization. | Direct scalability by running the system for longer durations. | syrris.com |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. | syrris.com |
Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for the development of more efficient synthetic methods. Advanced spectroscopic techniques that allow for in-situ reaction monitoring provide real-time data on the concentrations of reactants, intermediates, and products, offering invaluable mechanistic insights.
Research Findings: Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying catalytic reactions under realistic conditions. rsc.orgspectroscopyonline.comyoutube.comdtu.dk For example, in-situ FTIR spectroscopy has been used to monitor electrochemically controlled organic reactions, providing kinetic profiles that shed light on the reaction mechanism. rsc.org Another emerging technique is the Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry (MS), which allows for the rapid analysis of reaction mixtures without the need for sample workup, providing structural information in under a minute.
Applying these techniques to the functionalization of 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene would enable researchers to observe the formation of transient intermediates, identify the active catalytic species, and understand the factors that govern site selectivity. This knowledge can then be used to optimize reaction conditions and design more effective catalysts for the selective transformation of polyhalogenated arenes. nih.gov
| Technique | Information Provided | Advantages | Reference |
|---|---|---|---|
| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Non-invasive, provides structural and kinetic data. | rsc.orgspectroscopyonline.com |
| In-situ NMR Spectroscopy | Detailed structural information of species in solution. | Provides unambiguous identification of intermediates. | novartis.com |
| Atmospheric Solids Analysis Probe (ASAP)-MS | Rapid structural identification of major components. | Minimal sample preparation, very fast analysis time. |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique electronic and structural properties of halogenated arenes make them attractive building blocks for advanced materials. The future in this area lies in the synergy between organic chemistry and materials science, where the precise synthesis of complex halogenated molecules can lead to the development of materials with novel functions.
Research Findings: Halogenated organic compounds are integral to a wide range of applications, from active pharmaceutical ingredients to materials for optoelectronic devices. scispace.comucsb.edu The ability to selectively functionalize molecules like 2-bromo-1-chloro-4-(cyclohexylmethyl)benzene opens up possibilities for creating bespoke materials. For instance, the introduction of specific functional groups could be used to tune the electronic properties of the molecule for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cyclohexylmethyl group itself could impart desirable solubility or morphological characteristics to a polymer backbone.
The intersection of these fields is a fertile ground for innovation, where synthetic chemists can design and create novel halogenated monomers, and materials scientists can investigate their polymerization and the properties of the resulting materials. This collaborative approach is essential for advancing the frontier of molecular design and creating the next generation of high-performance materials. ucsb.edu
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene, and how can reaction yields be maximized?
Methodological Answer:
- Stepwise Functionalization : Begin with a benzene derivative (e.g., 4-cyclohexylmethylbenzene) and perform sequential halogenation. Bromination via electrophilic substitution (using Br₂/FeBr₃) followed by chlorination (Cl₂/AlCl₃) allows precise control over substituent positions .
- Continuous Flow Reactors : For scalability, adapt methods from analogous brominated aromatics (e.g., 4-(Bromomethyl)-2-chloro-1-methylbenzene) using flow reactors to enhance safety and yield by maintaining precise temperature and stoichiometric control .
- Yield Optimization : Monitor reaction intermediates via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 70–85% for similar systems .
Q. How can spectroscopic techniques characterize the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions:
- Bromo/Chloro Groups : Deshielded aromatic protons (δ 7.2–7.8 ppm) and carbon signals (δ 120–140 ppm).
- Cyclohexylmethyl Group : Multiplet for cyclohexyl protons (δ 1.0–2.5 ppm) and a benzylic CH₂ (δ ~3.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₅BrCl: 293.01) and isotopic patterns for Br/Cl .
- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve steric effects of the cyclohexyl group, as demonstrated in related halogenated aromatics .
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of bromo substituents .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the C-Br bond.
- Thermal Stability : Differential Scanning Calorimetry (DSC) data for analogs suggest decomposition above 150°C; avoid prolonged heating during handling .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of bromo and chloro substituents in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. The bromo group typically exhibits higher reactivity (lower activation energy) than chloro due to weaker C-Br bonds .
- Solvent Effects : Simulate polarity effects (e.g., DMF vs. THF) on reaction barriers using COSMO-RS .
- Validation : Compare computed outcomes with experimental yields (e.g., Pd(PPh₃)₄ catalysis in aryl boronic acid couplings) .
Q. How does the cyclohexylmethyl group influence crystal packing and steric interactions?
Methodological Answer:
- Single-Crystal Analysis : Employ SHELXD/SHELXE for structure solution. The bulky cyclohexyl group induces torsional strain, reducing symmetry (e.g., monoclinic vs. orthorhombic systems) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts between cyclohexyl and aromatic rings) using CrystalExplorer .
- Steric Maps : Generate %VBur values (Mayer’s steric descriptors) to compare with analogs (e.g., 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one) .
Q. What strategies resolve contradictions in kinetic data for nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (¹⁸O in H₂O) to distinguish SN1 vs. SN2 pathways. Monitor leaving group kinetics via UV-Vis .
- Multivariate Analysis : Apply PCA to kinetic datasets (e.g., varying temperature, solvent, nucleophile concentration) to identify dominant variables .
- Error Sources : Replicate experiments under inert atmosphere (Ar) to rule out oxidative side reactions, as Br/Cl substituents can sensitize compounds to radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
